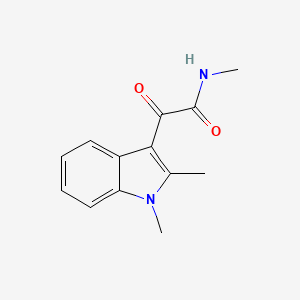

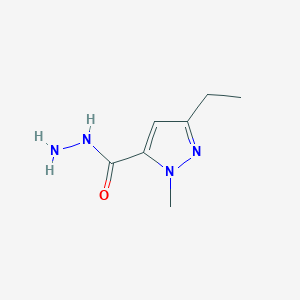

3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide

Vue d'ensemble

Description

Comprehensive Analysis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide

The compound 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. Although the specific compound 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method or cyclocondensation reactions. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared via a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures of these compounds can exhibit intermolecular hydrogen bonding and π-π stacking interactions, contributing to their stability . Theoretical calculations, including DFT, are used to optimize the molecular geometries and electronic structures, which are then compared with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, regioselective synthesis, and reactions with hydrazine derivatives to form carbohydrazide groups . The reactivity of these compounds can be influenced by their electronic structure, as assessed by molecular electrostatic potential (MEP) and frontier molecular orbitals . Additionally, the reactivity properties of pyrazole derivatives can be explored through autoxidation and hydrolysis mechanisms, as well as docking studies to assess potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data, thermal stability, and crystallographic parameters . The compounds can exhibit nonlinear optical properties based on their polarizability and hyperpolarizability values . The crystal packing of these molecules can be influenced by various intermolecular interactions, including hydrogen bonding and π-π stacking . Additionally, some pyrazole derivatives have shown potential biological activities, such as antioxidant, fungicidal, and plant growth regulation effects .

Applications De Recherche Scientifique

Vibrational Spectroscopy and Molecular Dynamics

Pillai et al. (2017) investigated the N′-diphenylmethylidene derivative of pyrazole-carbohydrazide, focusing on vibrational spectroscopy and molecular dynamics. This study is significant due to the industrial and biological importance of pyrazole derivatives. Their findings included a thorough quantum chemical study and analysis of the molecule's stability and reactive properties, which may have implications for similar compounds like 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide (Pillai et al., 2017).

Antimicrobial Activities

Aly (2016) synthesized heterocyclic compounds based on a thieno[3,2-c]pyrazole derivative, demonstrating moderate to high antimicrobial activity. Although not directly involving 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide, this research provides insights into the potential antimicrobial applications of similar pyrazole derivatives (Aly, 2016).

Anti-HSV-1 and Cytotoxic Activities

Dawood et al. (2011) worked on pyrazole-based heterocycles, exploring their potential in treating Herpes simplex type-1 (HSV-1) and evaluating their cytotoxic activities. This study implies potential antiviral and cytotoxic applications for pyrazole-carbohydrazide derivatives (Dawood et al., 2011).

Cytotoxic Activity Against Cancer Cells

Zhang et al. (2011) synthesized novel pyrazole-carbohydrazide derivatives and evaluated their cytotoxic activity against human cancer cell lines. Some compounds showed potent antiproliferative activity, suggesting the potential of pyrazole-carbohydrazide derivatives in cancer treatment (Zhang et al., 2011).

Molecular Modeling and Anti-Tumor Agents

Nassar et al. (2015) synthesized pyrazole derivatives as potential anti-tumor agents, highlighting the role of molecular modeling in understanding their mechanism of action. This research suggests the relevance of pyrazole-carbohydrazide derivatives in developing new cancer treatments (Nassar et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals

Biochemical Pathways

Pyrazole derivatives have been known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide are not well-studied. Its impact on bioavailability is unknown. The compound is a solid at room temperature , which could influence its absorption and distribution.

Propriétés

IUPAC Name |

5-ethyl-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAQHSWTHFMHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

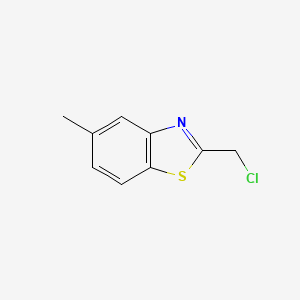

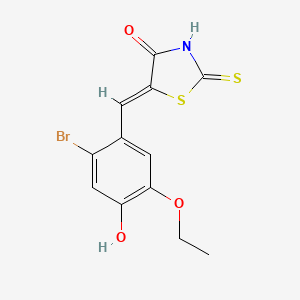

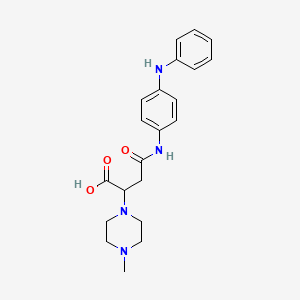

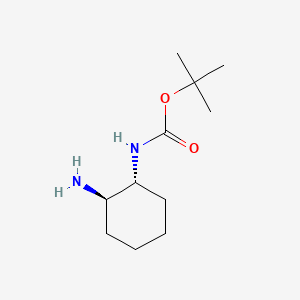

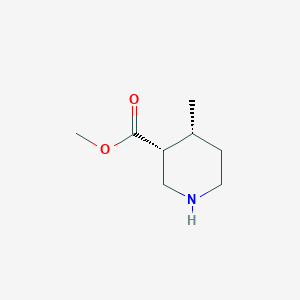

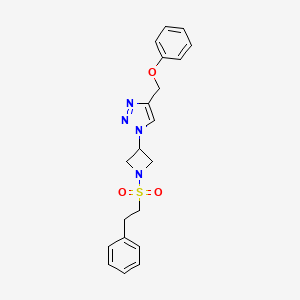

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate](/img/structure/B3020920.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B3020921.png)

![2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3020924.png)

![1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B3020925.png)

![methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B3020927.png)